molecular formula C15H24O2 B14468759 6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol CAS No. 67690-86-2

6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol

Katalognummer: B14468759
CAS-Nummer: 67690-86-2
Molekulargewicht: 236.35 g/mol
InChI-Schlüssel: NHVYUYDGFXIDPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol is a complex organic compound with the molecular formula C15H24O. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 6-Ethenyl-3,6-dimethyl-7-(prop-1-en-2-yl)octahydro-1-benzofuran-2-ol include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific biological activities. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

67690-86-2

Molekularformel

C15H24O2

Molekulargewicht

236.35 g/mol

IUPAC-Name

6-ethenyl-3,6-dimethyl-7-prop-1-en-2-yl-3,3a,4,5,7,7a-hexahydro-2H-1-benzofuran-2-ol

InChI

InChI=1S/C15H24O2/c1-6-15(5)8-7-11-10(4)14(16)17-13(11)12(15)9(2)3/h6,10-14,16H,1-2,7-8H2,3-5H3

InChI-Schlüssel

NHVYUYDGFXIDPA-UHFFFAOYSA-N

Kanonische SMILES

CC1C2CCC(C(C2OC1O)C(=C)C)(C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.